1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine
CAS No.: 690643-34-6
Cat. No.: VC21392703
Molecular Formula: C14H21NO2S
Molecular Weight: 267.39g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 690643-34-6 |
---|---|
Molecular Formula | C14H21NO2S |
Molecular Weight | 267.39g/mol |
IUPAC Name | 1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidine |
Standard InChI | InChI=1S/C14H21NO2S/c1-10-9-11(2)13(4)14(12(10)3)18(16,17)15-7-5-6-8-15/h9H,5-8H2,1-4H3 |
Standard InChI Key | SZDHODJWXBCEKM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC2)C)C |
Canonical SMILES | CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC2)C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine consists of a pyrrolidine ring connected to a tetramethylphenyl group via a sulfonyl linkage. Pyrrolidines are five-membered saturated heterocycles containing one nitrogen atom, which contribute to the compound's distinctive chemical behavior. The tetramethylphenyl group features methyl substituents at positions 2,3,5, and 6, creating a sterically hindered aromatic system that influences the compound's reactivity patterns and stability.
Unlike its carboxylic acid-containing relative 1-(2,3,5,6-Tetramethylphenylsulfonyl)-L-proline, which has a molecular weight of 311.396 g/mol and molecular formula C₁₅H₂₁NO₄S , the title compound lacks the carboxylic acid functionality at position 2 of the pyrrolidine ring. This structural difference significantly impacts its chemical properties, particularly its acidity profile and hydrogen bonding capabilities.
Physical and Chemical Properties
The sulfonamide functionality (-SO₂-N-) confers important chemical properties, including:
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Mild acidity of the nitrogen-hydrogen bond in certain conditions
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Stability against hydrolysis under neutral and acidic conditions
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Ability to act as a protecting group for the pyrrolidine nitrogen
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Potential to participate in hydrogen bonding interactions in suitable environments
Synthetic Methodologies
General Synthetic Approaches
Structural Analogs and Comparative Analysis
Related Compounds
Several structural analogs of 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine have been documented in the scientific literature. Comparing these compounds provides valuable insights into structure-activity relationships and potential applications.
Table 1: Comparative Analysis of 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine and Its Structural Analogs
*Calculated value based on molecular formula
Structure-Activity Relationships
The structural variations among these compounds significantly influence their chemical behavior and potential biological activity. The presence or absence of functional groups such as carboxylic acids and hydroxyl groups affects:
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Solubility profiles and pharmacokinetic properties
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Binding affinities to potential biological targets
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Reactivity in chemical transformations
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Stability under various conditions
For instance, the carboxylic acid functionality in 1-(2,3,5,6-Tetramethylphenylsulfonyl)-L-proline contributes to its increased hydrophilicity compared to the base compound. Similarly, the hydroxyl group in 4-Hydroxy-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine-2-carboxylic acid introduces additional hydrogen bonding capabilities, potentially enhancing interactions with biological receptors or targets.
Applications in Organic Synthesis
As Synthetic Intermediates
1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine and related compounds serve as valuable intermediates in complex organic syntheses. The sulfonamide functionality often acts as a protecting group for the pyrrolidine nitrogen, allowing selective transformations at other positions of the molecule.
In the synthesis of fused cyclohexane and pyrrolidine portions of alkaloid skeletons, similar protecting strategies have proven essential . For instance, the construction of the strychnos skeleton, as documented in recent literature, employs protected pyrrolidine derivatives as key building blocks .
Analytical Considerations
Spectroscopic Characterization
The spectroscopic analysis of 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine would typically involve multiple complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides essential information about the carbon-hydrogen framework of the molecule.
In ¹H NMR, characteristic signals would be expected for:
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Methyl protons of the tetramethylphenyl group (approximately 2.0-2.5 ppm)
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Aromatic proton at position 4 of the tetramethylphenyl ring (approximately 7.0-7.5 ppm)
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Pyrrolidine ring protons (approximately 1.5-3.5 ppm)
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the sulfonamide group, typically showing strong S=O stretching vibrations around 1150-1350 cm⁻¹.
Chromatographic Analysis
For purification and analytical purposes, chromatographic techniques such as column chromatography on silica gel using appropriate solvent systems (e.g., hexane-ethyl acetate mixtures) are commonly employed . Modern analytical methods might also include high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for detailed purity assessment and structural confirmation.
Future Research Directions
Synthetic Methodology Development
The development of more efficient and selective methods for synthesizing 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine and its derivatives represents an important area for future research. Potential approaches include:
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Catalyst optimization for improved yields and selectivity
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Green chemistry approaches to reduce environmental impact
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Flow chemistry methodologies for scalable production
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Asymmetric synthesis strategies for producing enantiomerically pure derivatives
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